molecular formula C10H9N3O3 B2444588 N-allyl-5-nitrobenzo[d]oxazol-2-amine CAS No. 78749-76-5

N-allyl-5-nitrobenzo[d]oxazol-2-amine

Cat. No. B2444588
CAS RN: 78749-76-5
M. Wt: 219.2
InChI Key: RGMGRVFNHWGMNP-UHFFFAOYSA-N
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Description

Oxazole is a heterocyclic compound containing an oxygen atom and a nitrogen atom separated by a carbon atom in a five-membered ring . Oxazole derivatives have been documented to have a wide range of biological activities, such as anti-inflammatory, antibacterial, antiproliferative, and hypoglycemic activity .


Molecular Structure Analysis

The molecular structure of oxazole consists of a five-membered ring with an oxygen atom at position 1, a nitrogen atom at position 3, and a carbon atom in between . The specific molecular structure of “N-allyl-5-nitrobenzo[d]oxazol-2-amine” would include these elements, along with an allyl group and a nitro group attached to the ring.

Mechanism of Action

The mechanism of action of oxazole derivatives can vary widely, depending on their specific structure and the biological target they interact with . The mechanism of action of “N-allyl-5-nitrobenzo[d]oxazol-2-amine” is not known.

properties

IUPAC Name

5-nitro-N-prop-2-enyl-1,3-benzoxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c1-2-5-11-10-12-8-6-7(13(14)15)3-4-9(8)16-10/h2-4,6H,1,5H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGMGRVFNHWGMNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=NC2=C(O1)C=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-allyl-5-nitrobenzo[d]oxazol-2-amine

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